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An In-depth Technical Guide to 2-(Piperazin-2-yl)ethanol Dihydrochloride

Abstract
This technical guide provides a comprehensive analysis of 2-(Piperazin-2-yl)ethanol
dihydrochloride (CAS No: 5169-93-7), a pivotal heterocyclic building block in modern

medicinal chemistry and pharmaceutical development. The document delineates its core

physicochemical properties, with a primary focus on its molecular weight and chemical identity.

We present a detailed, field-proven synthetic pathway, coupled with robust analytical

methodologies for structural confirmation and purity assessment. This guide is structured to

provide researchers, chemists, and drug development professionals with the foundational

knowledge and practical protocols necessary for the effective utilization of this versatile

chemical intermediate.

Introduction: The Strategic Importance of the
Piperazine Scaffold
The piperazine ring is a privileged scaffold in drug discovery, renowned for conferring favorable

pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its

presence in numerous FDA-approved drugs, targeting a wide array of therapeutic areas from

central nervous system (CNS) disorders to oncology, underscores its significance.[1][2] 2-

(Piperazin-2-yl)ethanol, and specifically its stable dihydrochloride salt, serves as a key
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intermediate, providing a bifunctional framework: the piperazine core for pharmacophore

integration and the ethanol moiety as a reactive handle for further chemical elaboration.[3]

Understanding the precise molecular characteristics and analytical profile of this compound is

the first critical step in leveraging its potential for creating novel therapeutic agents.

Molecular Identity and Physicochemical Properties
The unambiguous identification of a starting material is a cornerstone of chemical synthesis

and drug development. The fundamental properties of 2-(Piperazin-2-yl)ethanol
dihydrochloride are summarized below.

Core Compound Data
All quantitative data for the dihydrochloride salt form are presented in the table below for clarity

and rapid reference.

Property Value Source(s)

Chemical Name
2-(Piperazin-2-yl)ethanol

dihydrochloride
IUPAC

Synonyms
2-PIPERAZIN-2-YL-

ETHANOL-2HCl
[4][5]

CAS Number 5169-93-7 [4][5]

Molecular Formula C₆H₁₆Cl₂N₂O [4][5][6][7]

Molecular Weight 203.11 g/mol [5][6][7]

Monoisotopic Mass 202.0639685 Da [4]

Structural Elucidation and the Dihydrochloride Salt
Form
The structure consists of a piperazine ring substituted at the 2-position with an ethanol group.

The dihydrochloride salt form is crucial for its practical application. The two nitrogen atoms of

the piperazine ring are basic and are protonated by two equivalents of hydrochloric acid.
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Causality of Salt Formation:

Enhanced Stability: The salt form is typically a crystalline solid, which is more stable and less

hygroscopic than the corresponding free base (an oil), facilitating long-term storage and

accurate weighing.[3]

Improved Solubility: The ionic nature of the dihydrochloride salt significantly increases its

solubility in aqueous and polar protic solvents, a critical attribute for reaction setup and

potential formulation studies.[8]

Caption: Structure and key properties of the title compound.

Synthesis and Manufacturing Pathway
While various synthetic routes exist, a common and scalable method for preparing racemic 2-

(piperazin-2-yl)ethanol involves the reduction of a protected piperazine-2-carboxylic acid

derivative. The subsequent deprotection and salt formation yield the final product.

General Synthetic Workflow
The process begins with the protection of the piperazine nitrogens to prevent side reactions,

followed by reduction of the carboxylic acid to the primary alcohol, and finally, acidic

deprotection which concurrently forms the dihydrochloride salt.
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Caption: Common synthetic workflow for the target compound.[3]
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Experimental Protocol: A Representative Synthesis
This protocol is a representative example and should be adapted and optimized based on

laboratory conditions.

Step 1: N,N'-di-Boc Protection:

Dissolve racemic piperazine-2-carboxylic acid in a 1:1 mixture of dioxane and water.

Cool the solution to 0°C in an ice bath. Add sodium hydroxide (NaOH) to raise the pH to

>10.

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature and

pH.

Causality: The Boc groups protect the highly nucleophilic secondary amines from

participating in the subsequent reduction step, ensuring selectivity.

Stir overnight at room temperature. Acidify with citric acid and extract the product with

ethyl acetate. Purify by column chromatography.

Step 2: Reduction of the Carboxylic Acid:

Dissolve the purified N,N'-di-Boc-piperazine-2-carboxylic acid in anhydrous

tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

Cool the solution to 0°C and slowly add a solution of lithium aluminum hydride (LiAlH₄) in

THF.

Causality: LiAlH₄ is a powerful reducing agent capable of converting the carboxylic acid

directly to the primary alcohol. Anhydrous conditions are critical as LiAlH₄ reacts violently

with water.

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and

more water (Fieser workup). Filter the resulting solids and concentrate the filtrate.
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Step 3: Deprotection and Salt Formation:

Dissolve the crude (1,4-Di-Boc-piperazin-2-yl)methanol in a suitable solvent such as

ethanol or methanol.

Add an excess of concentrated hydrochloric acid (HCl) or bubble HCl gas through the

solution.

Causality: The strong acidic conditions cleave the acid-labile Boc protecting groups,

liberating the free amines. The excess HCl ensures complete protonation of both nitrogen

atoms to form the stable dihydrochloride salt, which typically precipitates from the solution.

Stir the mixture, collect the resulting precipitate by filtration, wash with a cold non-polar

solvent (e.g., diethyl ether), and dry under vacuum to yield 2-(Piperazin-2-yl)ethanol
dihydrochloride as a white solid.

Analytical Characterization and Quality Control
Confirming the identity, purity, and quality of 2-(Piperazin-2-yl)ethanol dihydrochloride is

essential. A multi-technique approach is standard practice.

Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

carbon-hydrogen framework. In the ¹H NMR spectrum, one would expect to see

characteristic signals for the ethanol side chain (triplets for the CH₂ groups) and a complex

set of multiplets for the piperazine ring protons.

Mass Spectrometry (MS): MS is used to determine the mass of the molecule. For this

compound, one would analyze the free base. Electrospray ionization (ESI) would typically

show a prominent peak for the protonated molecule [M+H]⁺ at m/z 131.12, corresponding to

the molecular weight of the free base (130.19 g/mol ).[9][10]

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Expected

peaks would include a broad O-H stretch from the alcohol, N-H stretches from the

protonated amines (ammonium salts), and C-H stretches.
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Chromatographic Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity

of pharmaceutical intermediates.[11] Due to the compound's high polarity and lack of a strong

UV chromophore, specialized HPLC methods are required. A Hydrophilic Interaction Liquid

Chromatography (HILIC) method is often suitable.[11]
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Sample Preparation

HPLC Analysis

Data Processing

Accurately weigh ~10 mg
of sample

Dissolve in 10 mL of
70:30 Acetonitrile:Water

Filter through 0.45 µm
syringe filter

Inject 10 µL onto
HILIC column

Run Isocratic Mobile Phase
(e.g., 90% Acetonitrile)

Detect with ELSD or
low wavelength UV (210 nm)

Integrate chromatogram peaks

Calculate purity using
Area Percent method

Click to download full resolution via product page

Caption: General workflow for HPLC purity analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1390753?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed HPLC Protocol (Example Method)

This protocol is adapted from methodologies used for similar highly polar amine salts and

serves as a robust starting point.[11]
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Parameter Condition Rationale

Column

HILIC (e.g., Waters ACQUITY

UPLC BEH HILIC, 2.1 x 100

mm, 1.7 µm)

HILIC stationary phases are

designed to retain and

separate highly polar

compounds that are not

retained on traditional C18

columns.

Mobile Phase

90:10 Acetonitrile:Ammonium

Formate Buffer (10 mM, pH

3.5)

A high organic content is

required for retention in HILIC

mode. The aqueous buffer

facilitates analyte partitioning

onto the stationary phase.

Flow Rate 0.4 mL/min

Optimized for column

dimensions and particle size to

ensure efficient separation.

Column Temp. 40°C

Elevated temperature reduces

mobile phase viscosity and

can improve peak shape.

Detector

Evaporative Light Scattering

Detector (ELSD) or UV at 210

nm

ELSD is a universal detector

suitable for non-chromophoric

compounds. Low UV

wavelength can provide some

detection for the amine

functional groups.

Injection Vol. 5 µL

A small volume is used to

prevent peak distortion and

column overload.

Sample Prep.
1.0 mg/mL in 70:30

Acetonitrile:Water

The diluent should be weaker

than the mobile phase to

ensure good peak shape upon

injection.
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Applications in Drug Discovery and Development
2-(Piperazin-2-yl)ethanol dihydrochloride is a valuable starting material for synthesizing

more complex molecules. Its utility stems from the two distinct reactive sites:

Piperazine Nitrogens: The secondary amines can be functionalized through N-alkylation,

acylation, or reductive amination to attach larger pharmacophoric groups.[2]

Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid,

converted to a leaving group (e.g., tosylate) for substitution, or used in esterification

reactions.[12]

This dual functionality has led to its use in the development of therapeutic agents, particularly

those targeting the central nervous system, such as compounds that interact with serotonin

and dopamine receptors.[6]

Conclusion
2-(Piperazin-2-yl)ethanol dihydrochloride, with a molecular weight of 203.11 g/mol , is more

than a simple chemical. It is a strategically important intermediate whose precise properties

and quality must be well-understood for successful application in research and development.

This guide has provided a technical framework covering its molecular identity, a reliable

synthetic pathway, and robust analytical methods for its characterization. By employing these

validated protocols and understanding the chemical causality behind them, scientists can

confidently utilize this building block in the rational design and synthesis of next-generation

pharmaceutical agents.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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